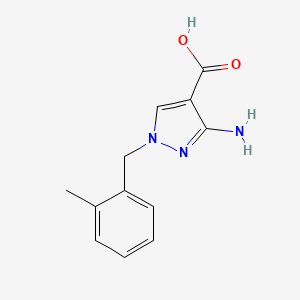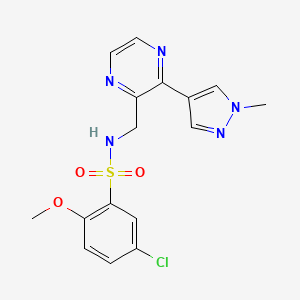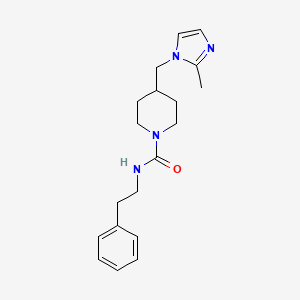![molecular formula C13H15ClO3 B2794539 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1225768-54-6](/img/structure/B2794539.png)
2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached . This compound is related to 4-Chlorophenylacetic acid, which has been identified as a novel therapeutic agent that could be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the tetrahydropyran ring and the chlorophenyl group. In the gas phase, the tetrahydropyran ring exists in its lowest energy C_s symmetry chair conformation . The chlorophenyl group is a phenyl group with a chlorine atom attached .Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study by Mogilaiah et al. (2009) discusses the synthesis of related compounds and their antibacterial activity. Although not directly about 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, it highlights the potential of similar structures in antibacterial applications (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).
Crystal Structure and Stability
- The study by Wei et al. (2006) provides insight into the crystal structure of a similar compound, which can be relevant for understanding the physical and chemical properties of this compound (Wei, Hui-qin, Zeng, Run-sheng, Wu, Gui-ping, Wang, Bao-an, & Zou, Jian-ping, 2006).
Novel Compound Synthesis
- Research by Hong-Hua Wu et al. (2010) on the marine fungus Penicillium sp. led to the discovery of new compounds, indicating the potential of using this compound derivatives in the exploration of new bioactive substances (Hong-Hua Wu, L. Tian, B. Feng, Zhi-Feng Li, Qi-hui Zhang, & Y. Pei, 2010).
Anticancer Activity
- A study by Avula et al. (2019) focuses on the synthesis of derivatives with anticancer activity, which might include structures related to this compound, showing its potential relevance in cancer research (Avula, Karthik, Sunitha, & Reddy, 2019).
Fluorescent Property Evaluation
- Hasan et al. (2011) discuss the synthesis and fluorescent properties of related compounds, indicating the potential use of this compound in the development of new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).
Synthesis of Therapeutics
- The research by Laufer et al. (1994) on a pyrrolizine derivative related to this compound indicates its potential in the development of therapeutic drugs (Laufer, Tries, Augustin, & Dannhardt, 1994).
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXLWDNULSLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2794460.png)
![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)

![2,2-dimethyl-N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}propanamide](/img/structure/B2794468.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)
![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)


